![molecular formula C8H10ClNO2 B11731192 O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine](/img/structure/B11731192.png)
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine is an organic compound that features a hydroxylamine group bonded to a 4-chloro-2-methoxyphenylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine can be achieved through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, the compound can be synthesized by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production methods for this compound typically involve continuous flow processes using microchannel reactors. For instance, preheating hydroxylamine solution and methyl isobutyl ketone, followed by their reaction in a microchannel reactor, can yield the desired product .
化学反応の分析
Types of Reactions
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
科学的研究の応用
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine has several scientific research applications:
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
作用機序
The mechanism of action of O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine involves its ability to form covalent bonds with target molecules. For example, it can bind to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER) and leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential use as an anti-tumor agent.
類似化合物との比較
Similar Compounds
Methoxyamine: A derivative of hydroxylamine with a methyl group replacing the hydroxyl hydrogen.
4-Chloro-2-methylphenoxyacetic acid: Another compound with a similar phenyl structure, used primarily as a herbicide.
Uniqueness
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit BER and potentiate the effects of alkylating agents sets it apart from other similar compounds .
特性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC名 |
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10ClNO2/c1-11-8-4-7(9)3-2-6(8)5-12-10/h2-4H,5,10H2,1H3 |
InChIキー |
BYMFKVKARFNCEY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Cl)CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731110.png)
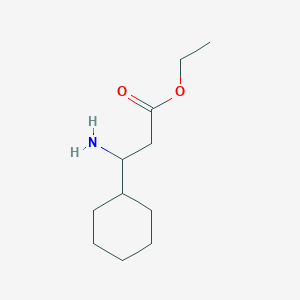
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11731116.png)
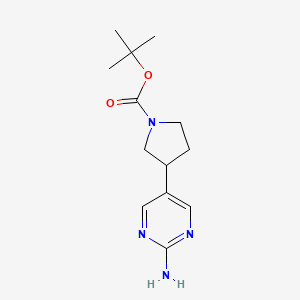
![(E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine](/img/structure/B11731122.png)
![1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11731131.png)

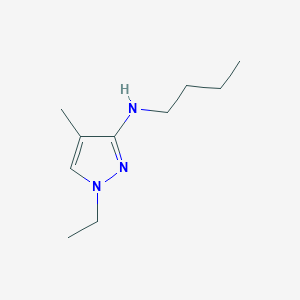
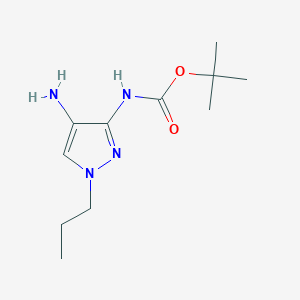
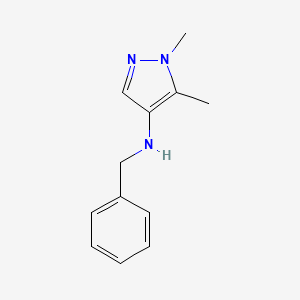
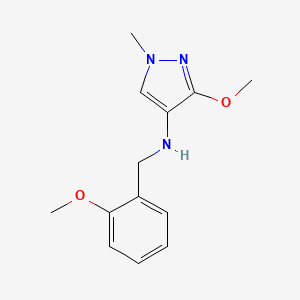
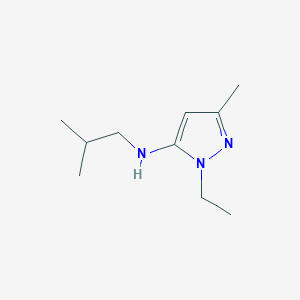
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11731174.png)

